9-Benzyl-3,6-dibromocarbazole

描述

BenchChem offers high-quality 9-Benzyl-3,6-dibromocarbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzyl-3,6-dibromocarbazole including the price, delivery time, and more detailed information at info@benchchem.com.

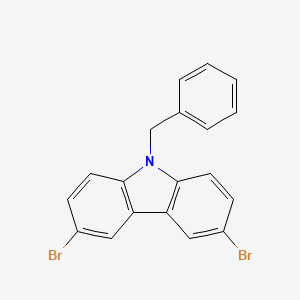

Structure

3D Structure

属性

IUPAC Name |

9-benzyl-3,6-dibromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFWRFBJSIUPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384337 | |

| Record name | N-benzyl-3,6-dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118599-27-2 | |

| Record name | N-benzyl-3,6-dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 9-Benzyl-3,6-dibromocarbazole (CAS: 118599-27-2)

Introduction: The Architectural Versatility of the Carbazole Core

The carbazole heterocycle is a privileged scaffold in modern chemistry, prized for its rigid, planar structure and rich electron density. This unique combination of features imparts excellent thermal stability, favorable charge transport characteristics, and a propensity for functionalization, making it a cornerstone for innovation in materials science and medicinal chemistry.[1] The strategic introduction of substituents onto the carbazole nucleus allows for the precise tuning of its electronic and photophysical properties.

This guide focuses on a key derivative, 9-Benzyl-3,6-dibromocarbazole . The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Simultaneously, the benzyl group at the 9-position (the nitrogen atom) enhances solubility and can influence the molecule's solid-state packing and electronic properties. This derivative is a pivotal intermediate for researchers developing next-generation organic electronics and novel therapeutic agents.[2] This document provides a comprehensive overview of its synthesis, characterization, and proven applications, grounded in established experimental protocols and field-proven insights.

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application. The data presented below serves as a baseline for the characterization and quality control of 9-Benzyl-3,6-dibromocarbazole.

| Property | Value |

| CAS Number | 118599-27-2 |

| Molecular Formula | C₁₉H₁₃Br₂N |

| Molecular Weight | 415.13 g/mol |

| Appearance | White to off-white or pale yellow solid/powder |

| Purity | Typically >97-98% (by GC or HPLC) |

| Storage Conditions | Store at room temperature, sealed in a dry environment |

| InChI Key | QVFWRFBJSIUPAD-UHFFFAOYSA-N |

Data sourced from commercial supplier specifications.[3]

Expected Spectroscopic Data: While a specific peer-reviewed spectrum for 9-Benzyl-3,6-dibromocarbazole is not readily available in the searched literature, data from its close analog, 9-benzyl-3,6-diiodo-9H-carbazole, provides a strong predictive framework for its characterization by NMR.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole core and the benzyl group. The protons at positions 1, 2, 4, 5, 7, and 8 of the carbazole will appear as doublets and doublets of doublets. The two protons on the methylene bridge (the -CH₂- of the benzyl group) will likely appear as a singlet, and the five protons of the phenyl ring will show characteristic multiplets.

-

¹³C NMR: The carbon NMR will display signals corresponding to the 12 carbons of the dibromocarbazole core and the 7 carbons of the benzyl group. The carbons bonded to bromine will be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Synthesis and Purification: A Two-Step Approach

The synthesis of 9-Benzyl-3,6-dibromocarbazole is logically approached in two primary stages: the bromination of the carbazole core followed by the N-alkylation with a benzyl group.

Part 1: Synthesis of the Precursor, 3,6-Dibromocarbazole

The foundational step is the selective dibromination of carbazole. The choice of brominating agent and reaction conditions is critical to achieving high yield and purity, avoiding the formation of mono- or tri-substituted byproducts. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent is a widely adopted and reliable method.[5]

Caption: Workflow for the synthesis of 3,6-Dibromocarbazole.

Field-Proven Protocol: Synthesis of 3,6-Dibromocarbazole

Causality: This protocol is adapted from established methods for the bromination of carbazole.[5] Using N,N-Dimethylformamide (DMF) as the solvent facilitates the dissolution of the starting material and the NBS. Initiating the reaction at 0°C allows for controlled addition of the brominating agent, minimizing potential side reactions, before allowing it to proceed to completion at room temperature. The precipitation in water is a crucial step for isolating the crude product, as 3,6-dibromocarbazole is insoluble in water.

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Distilled Water

-

Ethyl Acetate

-

Sodium Sulfate, anhydrous

-

Chloroform (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous DMF (approx. 15 mL per gram of carbazole).

-

Cool the solution to 0°C in an ice bath with stirring.

-

In a separate flask, dissolve NBS (2.1 equivalents) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the cooled carbazole solution over 20-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

-

Pour the reaction mixture into a beaker containing a large volume of distilled water. A precipitate will form.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with distilled water to remove residual DMF and succinimide.

-

Dissolve the crude solid in ethyl acetate and dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from chloroform to yield pure 3,6-dibromocarbazole as a white to off-white crystalline solid.

Part 2: N-Benzylation of 3,6-Dibromocarbazole

With the dibrominated core in hand, the final step is the introduction of the benzyl group onto the nitrogen atom. This is typically achieved via a nucleophilic substitution reaction where the carbazole nitrogen, deprotonated by a suitable base, attacks the electrophilic benzylic carbon of benzyl bromide.

Caption: General workflow for N-benzylation of the carbazole core.

Field-Proven Protocol: Synthesis of 9-Benzyl-3,6-dibromocarbazole

Causality: This protocol is adapted from a robust procedure for the N-benzylation of the analogous 3,6-diiodo-9H-carbazole.[4] Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, and potassium hydroxide (KOH) is a strong, yet easy to handle, base sufficient for deprotonating the carbazole nitrogen. The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction, though it is not always necessary. The reaction is heated to ensure a reasonable reaction rate.

Materials:

-

3,6-Dibromocarbazole

-

Potassium Hydroxide (KOH), 50% aqueous solution or pellets

-

Benzyl Bromide

-

Dimethyl Sulfoxide (DMSO)

-

Toluene (for crystallization)

-

Methanol

Procedure:

-

To an intensively stirred solution of 3,6-dibromocarbazole (1 equivalent) in DMSO (approx. 15 mL per gram), add a 50% aqueous KOH solution (a slight molar excess).

-

Treat the mixture dropwise with benzyl bromide (1.1 to 1.5 equivalents).

-

Heat the reaction mixture (e.g., to 80-110°C) and stir for several hours (e.g., 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water and then with methanol to remove impurities.

-

The crude product can be further purified by crystallization from a suitable solvent, such as toluene, to yield pure 9-Benzyl-3,6-dibromocarbazole.

Applications in Materials Science: A Building Block for Optoelectronics

The 9-Benzyl-3,6-dibromocarbazole scaffold is a valuable platform for constructing materials for organic electronics. The electron-rich carbazole core provides inherent hole-transporting properties, while the bromine atoms allow for the attachment of various functional groups through cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, or Ullmann reactions). This enables the synthesis of tailored molecules for specific applications.[6]

Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

Carbazole derivatives have emerged as highly promising alternatives to the standard but costly hole transport material, spiro-OMeTAD, in perovskite solar cells.[7] Their high thermal stability and excellent hole mobility contribute to efficient and durable devices. By using the dibromo-intermediate, complex star-shaped or dendritic molecules can be synthesized, which can improve the morphological stability of the HTM layer.

The performance of several advanced HTMs derived from the 3,6-disubstituted carbazole core is compared to the spiro-OMeTAD benchmark in the table below.

| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Reference |

| spiro-OMeTAD (Benchmark) | ~17 - 22+ | [7] |

| KZRD | 20.40 | [7] |

| TDF-2 | 19.38 | [7] |

| OY3 | 20.02 | [7] |

| OY2 | 19.46 | [7] |

This data illustrates the potential of the carbazole scaffold. While specific data for 9-Benzyl-3,6-dibromocarbazole as a final HTM is not available, it serves as a critical precursor to these high-performance materials.

Caption: Role of a carbazole-based HTM in a perovskite solar cell.

Host Materials for Phosphorescent OLEDs (PhOLEDs)

In Organic Light-Emitting Diodes (OLEDs), particularly those utilizing phosphorescent emitters, the host material plays a critical role. It must possess a high triplet energy level to confine excitons on the guest emitter, good charge carrier mobility, and thermal stability. Carbazole derivatives are widely used as host materials due to their high triplet energies and good hole-transporting characteristics.[8] 9-Benzyl-3,6-dibromocarbazole is an ideal starting point for synthesizing bipolar host materials by introducing electron-transporting moieties at the 3 and 6 positions. Devices using bicarbazole-based hosts have achieved high external quantum efficiencies (EQE) exceeding 20% and long operational lifetimes.[9]

Applications in Medicinal Chemistry: A Scaffold for Anti-Cancer Agents

The carbazole nucleus is a recurring motif in biologically active natural products and synthetic drugs.[10] Its planar structure allows it to intercalate with DNA, and derivatives have been shown to inhibit various protein targets. N-alkyl-3,6-dibromocarbazole derivatives have been specifically investigated as potential anti-cancer and anti-migratory agents, showing promising activity against breast cancer cell lines.[11]

A study on a series of N-alkyl-3,6-dibromocarbazole-4-butyramide derivatives demonstrated moderate to good antiproliferative effects. The data below highlights the growth inhibition (GI₅₀) values for selected compounds against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative, metastatic) breast cancer cells.

| Compound ID | Structure (R-group on Butyramide) | MCF-7 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |

| 6 | 2-(4-Morpholinyl)ethanamine | 10.5 | 9.8 |

| 7 | 4-Fluoroaniline | 6.8 | 4.7 |

| 8 | 4-Chloroaniline | 8.2 | 5.1 |

Data sourced from a study on N-alkyl-3,6-dibromocarbazole derivatives.[11] Note: These are not the direct biological activities of 9-Benzyl-3,6-dibromocarbazole but of derivatives synthesized from its core structure, demonstrating the scaffold's potential.

Protocol: Sulforhodamine B (SRB) Assay for Anti-Proliferative Activity

Causality: The SRB assay is a reliable and widely used method for cell density determination, based on the measurement of cellular protein content. It provides a colorimetric readout that is proportional to the number of living cells, making it ideal for assessing the cytotoxic effects of compounds.

Procedure:

-

Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound (derived from 9-Benzyl-3,6-dibromocarbazole) for a specified period (e.g., 48 hours).

-

After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates with water to remove TCA and air dry.

-

Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10-30 minutes at room temperature.

-

Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at ~510 nm using a microplate reader.

-

Calculate the GI₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[11]

Safety and Handling

As a halogenated aromatic compound, 9-Benzyl-3,6-dibromocarbazole requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Incompatible Materials: Strong oxidizing agents.

Safety information sourced from supplier safety data sheets.[3]

Conclusion

9-Benzyl-3,6-dibromocarbazole stands out as a strategically designed chemical intermediate. Its synthesis is straightforward and high-yielding, building upon the well-established chemistry of the carbazole core. The benzyl group provides solubility and modularity, while the dibromo-substituents act as key gateways for post-synthesis functionalization. This combination makes it an exceptionally valuable building block for researchers in drug discovery, enabling the creation of libraries of novel anti-cancer agents, and for materials scientists developing high-performance hole transport and host materials for next-generation solar cells and displays. The protocols and data presented in this guide provide a solid, trustworthy foundation for leveraging the full potential of this versatile molecule.

References

- [Referenced in text but no specific source provided in search results]

- [Referenced in text but no specific source provided in search results]

-

Hart, D. J., & Hong, F. (Year not available). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Available at: [Link]

- [Referenced in text but no specific source provided in search results]

- [Referenced in text but no specific source provided in search results]

-

ResearchGate. (n.d.). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. Available at: [Link]

- [Referenced in text but no specific source provided in search results]

-

Nandy, B. C., Gupta, A. K., Mittal, A., & Vyas, V. (2014). CARBAZOLE: IT'S BIOLOGICAL ACTIVITY. Journal of Biomedical and Pharmaceutical Research, 3(1). Available at: [Link]

- Google Patents. (2016). CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole.

- [Referenced in text but no specific source provided in search results]

-

ResearchGate. (n.d.). Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers. Available at: [Link]

-

Lee, J., et al. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. Molecules, 23(4), 859. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-3,6-dibromocarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 9-Benzyl-3,6-dibromocarbazole Scaffold

9-Benzyl-3,6-dibromocarbazole is a halogenated N-substituted carbazole derivative of significant interest in the fields of materials science and medicinal chemistry. The carbazole core, a rigid and electron-rich aromatic heterocycle, is renowned for its excellent charge-transporting properties, high thermal stability, and significant photoluminescence quantum yield.[1][2] These characteristics make carbazole derivatives fundamental building blocks for a new generation of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and sensors.[1]

The strategic placement of bromine atoms at the 3 and 6 positions of the carbazole ring serves a dual purpose. Firstly, it provides versatile synthetic handles for further molecular elaboration through various cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties. Secondly, the electron-withdrawing nature of the bromine atoms influences the frontier molecular orbital energy levels, impacting the charge injection and transport characteristics of the material. The benzyl group attached to the nitrogen atom at the 9-position enhances solubility and processability, crucial for device fabrication, without drastically altering the core electronic properties of the carbazole unit.[3] This guide provides a comprehensive overview of the synthesis, structure, and key physicochemical properties of 9-Benzyl-3,6-dibromocarbazole, offering insights into its potential applications.

Molecular Structure and Identification

A foundational understanding of 9-Benzyl-3,6-dibromocarbazole begins with its molecular structure and fundamental identifiers.

| Property | Value | Source(s) |

| Chemical Name | 9-Benzyl-3,6-dibromocarbazole | |

| Synonym(s) | 9-benzyl-3,6-dibromo-9H-carbazole | |

| CAS Number | 118599-27-2 | |

| Molecular Formula | C₁₉H₁₃Br₂N | |

| Molecular Weight | 415.13 g/mol | |

| Physical Form | Solid |

The molecular structure, confirmed by X-ray crystallography, reveals a carbazole ring system that is essentially planar. The pendant benzyl ring is oriented at a dihedral angle of 66.0 (2)° and 70.6 (2)° for the two independent molecules in the asymmetric unit. This twisted conformation is a common feature in N-substituted carbazoles and plays a role in preventing intermolecular aggregation, which is beneficial for maintaining high photoluminescence efficiency in the solid state.[1]

Synthesis and Purification

The synthesis of 9-Benzyl-3,6-dibromocarbazole is typically achieved through a straightforward N-alkylation of the 3,6-dibromocarbazole precursor with benzyl bromide. This reaction is a common and efficient method for introducing substituents at the 9-position of the carbazole ring.[3][4]

Experimental Protocol: Synthesis of 9-Benzyl-3,6-dibromocarbazole

This protocol is based on the reported synthesis of 9-Benzyl-3,6-dibromocarbazole and related N-alkylated carbazole derivatives.[5]

Materials:

-

3,6-dibromocarbazole

-

Benzyl bromide

-

Potassium hydroxide (KOH) or other suitable base

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent

-

Tetrabutylammonium iodide (optional, as a phase-transfer catalyst)

-

Methanol and water for precipitation and washing

-

Dichloromethane or chloroform for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Acetone or other suitable solvent for recrystallization

Procedure:

-

To an intensively stirred solution of 3,6-dibromocarbazole in DMSO, add a strong base such as a 50% aqueous solution of KOH.[5] The use of a phase-transfer catalyst like tetrabutylammonium iodide can facilitate the reaction.

-

Treat the resulting mixture dropwise with a solution of benzyl bromide in DMSO.[5]

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into water to precipitate the crude product.[5]

-

Filter the precipitate and wash thoroughly with water and then methanol to remove unreacted starting materials and inorganic salts.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane and dry the solution with anhydrous MgSO₄.[5]

-

Evaporate the solvent under reduced pressure to obtain the crude 9-Benzyl-3,6-dibromocarbazole.

-

Purify the product by recrystallization from a suitable solvent such as acetone to yield the final product.[5]

Caption: General workflow for thermal analysis of 9-Benzyl-3,6-dibromocarbazole.

Electrochemical Properties

The electrochemical behavior of 9-Benzyl-3,6-dibromocarbazole, specifically its oxidation and reduction potentials, determines its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for assessing its suitability as a host or charge-transporting material in OLEDs, as they govern the efficiency of charge injection from the electrodes. The electrochemical properties are typically investigated using cyclic voltammetry.

Applications and Future Outlook

9-Benzyl-3,6-dibromocarbazole serves as a versatile intermediate in the synthesis of more complex functional materials. The bromine atoms at the 3 and 6 positions are ideal for introducing various functional groups via cross-coupling reactions, leading to the development of:

-

Host Materials for Phosphorescent OLEDs: By attaching electron-donating or electron-accepting moieties, the electronic properties can be tailored to create bipolar host materials capable of efficiently transferring energy to phosphorescent emitters. [6]* Thermally Activated Delayed Fluorescence (TADF) Emitters: The carbazole core can be incorporated into donor-acceptor architectures designed to have a small singlet-triplet energy gap, which is a prerequisite for TADF. [1]* Hole-Transporting Materials: The inherent hole-transporting nature of the carbazole unit can be enhanced through molecular design, leading to materials with high hole mobility for use in various organic electronic devices. [1] The combination of a stable carbazole core, versatile synthetic handles, and a processability-enhancing benzyl group makes 9-Benzyl-3,6-dibromocarbazole a valuable platform for the continued development of advanced organic materials for a wide range of applications.

References

-

Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. (2020). PMC - NIH. [Link]

-

High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. (n.d.). ResearchGate. [Link]

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing. [Link]

-

CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.). ResearchGate. [Link]

-

Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2022). MDPI. [Link]

-

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. (n.d.). scripts.iucr.org. [Link]

-

9-Phenyl-3,6-bis(4-(1-phenyl-1H -benzo[d ]imidazol-2-yl)phenyl)-9H -carbazole. (n.d.). Chembk. [Link]

-

3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS Yu-Yin. (2020). heterocycles.jp. [Link]

-

Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. (2020). CORE. [Link]

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses Procedure. [Link]

-

3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. (n.d.). PMC - NIH. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

9-Benzyl-3,6-dibromo-9H-carbazole. (n.d.). Sci-Hub. [Link]

-

Synthesis and Characterization of 9-Phenylcarbazole Monodendrons: An Exploration of Peripheral Groups To Facilitate Purification. (n.d.). Semantic Scholar. [Link]

-

9Benzyl3,6-dibromo-9 H -carbazole. (n.d.). ResearchGate. [Link]

-

9-Ethyl-3,6-bis-(1H-imidazol-1-yl)-9H-carbazole. (2008). PubMed. [Link]

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Benzyl-3,6-dibromocarbazole: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-3,6-dibromocarbazole is a halogenated aromatic heterocyclic compound that has garnered significant interest within the scientific community. Its rigid, planar carbazole core, functionalized with bromine atoms and a benzyl group, imparts unique electronic and steric properties, making it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and an exploration of its current and potential applications, particularly in the realm of medicinal chemistry.

Molecular Structure and Formula

9-Benzyl-3,6-dibromocarbazole is a derivative of carbazole, a tricyclic aromatic amine. The core structure consists of a central five-membered nitrogen-containing ring fused to two benzene rings. In this specific molecule, bromine atoms are substituted at the 3 and 6 positions of the carbazole framework, and a benzyl group is attached to the nitrogen atom at the 9-position.

Molecular Formula: C₁₉H₁₃Br₂N[1]

Molecular Weight: 415.13 g/mol [1]

CAS Number: 118599-27-2[1]

The presence of the bromine atoms significantly influences the molecule's reactivity, making it amenable to further functionalization through cross-coupling reactions. The benzyl group at the nitrogen atom enhances solubility in organic solvents and can modulate the electronic properties of the carbazole core.

A study on the crystal structure of the closely related 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole reveals that the carbazole ring system is essentially planar.[2] It is expected that 9-Benzyl-3,6-dibromocarbazole adopts a similar planar conformation, which is a key feature for its application in areas such as organic electronics and as an intercalating agent in biological systems.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 160 - 164 °C | |

| Purity | ≥98% (GC) | |

| Storage | Sealed in a dry environment at room temperature |

Synthesis of 9-Benzyl-3,6-dibromocarbazole

The synthesis of 9-Benzyl-3,6-dibromocarbazole is typically achieved through a two-step process starting from carbazole: electrophilic bromination to yield the 3,6-dibromocarbazole intermediate, followed by N-alkylation with benzyl bromide.

Part 1: Synthesis of 3,6-Dibromocarbazole (Intermediate)

The bromination of carbazole is a standard electrophilic aromatic substitution. The use of N-bromosuccinimide (NBS) as the brominating agent is a common and effective method.

-

Reaction Setup: In a round-bottom flask, dissolve carbazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (2.2 equivalents) in DMF dropwise to the carbazole solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into distilled water. A precipitate of crude 3,6-dibromocarbazole will form.

-

Purification: Filter the precipitate under vacuum and wash it thoroughly with distilled water. The crude product can be further purified by recrystallization from a suitable solvent like chloroform or ethanol to yield pure 3,6-dibromocarbazole as a white to off-white solid.[3]

Part 2: N-Alkylation to Yield 9-Benzyl-3,6-dibromocarbazole

The final step involves the N-alkylation of 3,6-dibromocarbazole with benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2).

The nitrogen atom of the carbazole is nucleophilic due to its lone pair of electrons. The benzylic carbon of benzyl bromide is electrophilic because it is attached to the electronegative bromine atom. The reaction is typically carried out in the presence of a base, which deprotonates the carbazole nitrogen, increasing its nucleophilicity and facilitating the attack on the benzyl bromide.

-

Reaction Setup: To a solution of 3,6-dibromocarbazole (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). Monitor the reaction's completion using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude 9-Benzyl-3,6-dibromocarbazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel to afford the pure product.[4]

Characterization and Spectral Data

The identity and purity of synthesized 9-Benzyl-3,6-dibromocarbazole are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole and benzyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons. The aromatic region will be complex due to the coupling of the protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 19 carbon atoms. A study on the analogous 9-benzyl-3,6-diiodo-9H-carbazole provides valuable insight into the expected chemical shifts. The carbons attached to the halogens (C3 and C6) will be significantly affected.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and C-N stretching vibrations.

Applications in Research and Drug Development

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. 9-Benzyl-3,6-dibromocarbazole serves as a key intermediate in the synthesis of more complex, biologically active molecules.

Anti-cancer and Anti-migratory Agent Precursor

Derivatives of N-alkyl-3,6-dibromocarbazole have been synthesized and evaluated for their potential as anti-cancer and anti-migration agents. These compounds have shown moderate antiproliferative effects on breast cancer cell lines, such as MCF-7 and MDA-MB-231.

Some of these derivatives have been found to inhibit the migration of metastatic breast cancer cells. The proposed mechanism of action involves the interference with actin cytoskeleton dynamics, which is crucial for cell motility and invasion. This suggests that these compounds could be promising leads for the development of novel anti-metastatic drugs.

Organic Electronics

The planar, π-conjugated system of the carbazole core makes 9-Benzyl-3,6-dibromocarbazole and its derivatives promising materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms provide reactive sites for further extending the conjugation through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties.

Conclusion

9-Benzyl-3,6-dibromocarbazole is a versatile and valuable molecule for researchers in both medicinal chemistry and materials science. Its well-defined molecular structure and the presence of reactive bromine handles make it an ideal starting material for the synthesis of a wide array of functionalized derivatives. The demonstrated potential of its derivatives as anti-cancer agents highlights the importance of this scaffold in drug discovery. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for scientists working with this compound, facilitating further exploration of its properties and applications.

References

-

Duan, X.-M., Huang, P.-M., Zheng, P.-W., & Li, J.-S. (2005). 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3423–o3424. [Link]

-

Bogdał, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Heterocyclic Communications, 3(2), 155-158. [Link]

-

Sci-Hub. (n.d.). 9-Benzyl-3,6-dibromo-9H-carbazole. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 9-Benzyl-3, 6-dibromocarbazole, min 98%, 1 gram. Retrieved from [Link]

-

Buck, J. R., Park, M., Wang, Z., Prudhomme, D. R., & Rizzo, C. J. (2000). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses, 77, 145. [Link]

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

-

Bogdał, D. (n.d.). New-Synthesis-Method-of-N-Alkylation-of-Carbazole-Under-Microwave-Irradiation-in-Dry-Media.pdf. ResearchGate. Retrieved from [Link]

-

El-Guesmi, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(2), 49. [Link]

-

PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]

-

Radula-Janik, K., et al. (2020). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. Structural Chemistry, 31(4), 1435-1446. [Link]

-

Africa Research Connects. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

Sources

The Strategic Utility of 9-Benzyl-3,6-dibromocarbazole: A Technical Guide for Advanced Chemical Synthesis

Foreword: Unlocking Molecular Complexity with a Versatile Carbazole Building Block

In the landscape of modern organic synthesis, the demand for versatile and functionalized heterocyclic scaffolds is incessant. Carbazole derivatives, in particular, have garnered significant attention due to their unique electronic properties, high thermal stability, and biological activity. This guide focuses on a key player in this arena: 9-Benzyl-3,6-dibromocarbazole. The strategic placement of bromine atoms at the 3 and 6 positions, combined with the protective and sterically influential benzyl group at the 9-position, renders this molecule a powerful and adaptable building block for a myriad of applications, from cutting-edge organic electronics to the intricate world of medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of 9-Benzyl-3,6-dibromocarbazole. We will delve into its synthesis, explore its reactivity in cornerstone cross-coupling reactions, and showcase its application in the rational design of functional materials and potential therapeutic agents. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to empower you to confidently incorporate this valuable synthon into your research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. 9-Benzyl-3,6-dibromocarbazole is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 118599-27-2 | [1][2][3] |

| Molecular Formula | C₁₉H₁₃Br₂N | [2][3] |

| Molecular Weight | 415.13 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | ≥97% | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Spectroscopic Data:

The structural integrity of 9-Benzyl-3,6-dibromocarbazole is confirmed through various spectroscopic techniques. While a complete, unified dataset is not always available from a single source, the following represents typical characterization data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole core and the benzyl group. The protons on the dibrominated carbazole rings will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the bromine substitution. The benzylic protons will typically appear as a singlet, and the phenyl protons of the benzyl group will also be present in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the carbazole skeleton and the benzyl substituent. The carbons bearing bromine atoms will exhibit a characteristic shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the CH₂ group, as well as C=C stretching vibrations of the aromatic systems.

Note: Researchers should always acquire and interpret their own analytical data to confirm the identity and purity of the starting material.

Synthesis of 9-Benzyl-3,6-dibromocarbazole: A Robust and Scalable Protocol

The most common and efficient method for the synthesis of 9-Benzyl-3,6-dibromocarbazole is the N-alkylation of 3,6-dibromocarbazole with benzyl bromide.[4] This reaction proceeds readily in the presence of a suitable base and an appropriate solvent.

Synthesis of the Precursor: 3,6-Dibromocarbazole

The synthesis of the starting material, 3,6-dibromocarbazole, is typically achieved through the electrophilic bromination of carbazole.[5] A common method involves the use of N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 3,6-Dibromocarbazole [5]

-

In a round-bottom flask, dissolve carbazole in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of two equivalents of NBS in DMF to the cooled carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as chloroform or ethanol to yield 3,6-dibromocarbazole as a white to off-white solid.

N-Benzylation of 3,6-Dibromocarbazole

With the dibrominated precursor in hand, the final step is the introduction of the benzyl group onto the nitrogen atom.

Experimental Protocol: Synthesis of 9-Benzyl-3,6-dibromocarbazole [6]

-

To a solution of 3,6-dibromocarbazole in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate or sodium hydroxide.[6]

-

Add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water to precipitate the crude 9-Benzyl-3,6-dibromocarbazole.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

Caption: Synthetic workflow for 9-Benzyl-3,6-dibromocarbazole.

Reactivity and Key Transformations: The Power of the C-Br Bonds

The synthetic utility of 9-Benzyl-3,6-dibromocarbazole lies in the reactivity of its two carbon-bromine bonds. These positions are ripe for participation in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7] In the context of 9-Benzyl-3,6-dibromocarbazole, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 3 and 6 positions. This is particularly valuable in the synthesis of conjugated materials for organic electronics.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel under an inert atmosphere, combine 9-Benzyl-3,6-dibromocarbazole, the desired boronic acid or boronic ester derivative (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9][10] This reaction allows for the introduction of primary or secondary amines at the 3 and 6 positions of the carbazole core. This is a key transformation for synthesizing hole-transporting materials for OLEDs and for creating derivatives with potential biological activity.

General Protocol for Buchwald-Hartwig Amination: [4]

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 9-Benzyl-3,6-dibromocarbazole, the desired amine (2.2-2.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS).[4]

-

Add an anhydrous, degassed solvent such as toluene or dioxane.[4]

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Key cross-coupling reactions of 9-Benzyl-3,6-dibromocarbazole.

Applications in Materials Science: Engineering High-Performance Organic Electronics

The carbazole core is an excellent electron-donating moiety, making it a prime candidate for hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and as a component in organic photovoltaics.[11][12] The 3,6-disubstitution pattern allows for the extension of the conjugated system, which is crucial for tuning the electronic and photophysical properties of the resulting materials.

The benzyl group at the 9-position serves a dual purpose. It enhances the solubility and processability of the carbazole derivatives, which is a significant advantage for device fabrication. Additionally, its steric bulk can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is essential for the longevity and efficiency of OLED devices.[13]

By employing Suzuki-Miyaura and Buchwald-Hartwig reactions on the 9-Benzyl-3,6-dibromocarbazole core, a vast library of HTMs can be synthesized. For instance, coupling with triarylamine moieties via Buchwald-Hartwig amination can lead to materials with high hole mobility and thermal stability.[12][13] Similarly, Suzuki coupling with electron-deficient or electron-rich aromatic groups can be used to fine-tune the HOMO/LUMO energy levels to achieve efficient charge injection and transport in electronic devices.[14]

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many natural and synthetic carbazole derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. 9-Benzyl-3,6-dibromocarbazole serves as a versatile starting point for the synthesis of novel, potentially therapeutic agents.

The N-alkylation of the carbazole nitrogen is a common strategy in the development of bioactive carbazoles. The benzyl group in 9-Benzyl-3,6-dibromocarbazole can be considered a stable protecting group or a key pharmacophoric feature. The bromine atoms at the 3 and 6 positions provide handles for further functionalization. For example, N-alkyl-3,6-dibromocarbazole derivatives have been investigated as anti-cancer and anti-migratory agents.[15] A common synthetic approach involves the N-alkylation of the 3,6-dibromocarbazole core, followed by further modifications to introduce amide functionalities, which have shown antiproliferative activity against breast cancer cell lines.[15]

Furthermore, 3,6-disubstituted carbazoles have been explored as modulators of apoptotic pathways. For instance, piperazine derivatives of 3,6-dibromocarbazole have been synthesized and shown to modulate the pro-apoptotic protein Bax, suggesting potential applications in cancer therapy.[15]

Conclusion and Future Outlook

9-Benzyl-3,6-dibromocarbazole has firmly established itself as a cornerstone building block in the synthesis of functional organic materials and complex molecules with potential biological activity. Its straightforward synthesis, coupled with the predictable and versatile reactivity of its C-Br bonds in key cross-coupling reactions, provides a reliable platform for molecular innovation.

For materials scientists, this molecule offers a direct route to novel hole-transporting materials with tunable electronic properties and enhanced processability, paving the way for more efficient and stable organic electronic devices. For medicinal chemists, it serves as a functionalized scaffold for the development of new therapeutic agents, particularly in the realm of oncology.

The future of research involving 9-Benzyl-3,6-dibromocarbazole is bright. We anticipate the development of even more sophisticated catalytic systems that will allow for more complex and selective functionalization of the carbazole core. The exploration of its derivatives in emerging fields such as thermally activated delayed fluorescence (TADF) emitters and perovskite solar cells is also a promising avenue. As our understanding of structure-property relationships deepens, the strategic application of this versatile building block will undoubtedly continue to fuel discoveries at the forefront of chemistry and materials science.

References

- BenchChem. (2025).

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 9-Benzyl-3,6-dibromocarbazole. Retrieved from [Link]

- BenchChem. (2025).

- Cui, J., Duan, M., & Cai, L. (2009). 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o216.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- MDPI. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256.

- ChemRxiv. (2021).

- National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Medicinal Chemistry Letters, 4(10), 959-962.

- BenchChem. (2025).

- National Institutes of Health. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32964-32969.

- The Royal Society of Chemistry. (2018). Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. RSC Advances, 8(6), 3045-3054.

- Kobe University Repository. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. New Journal of Chemistry, 47(14), 6665-6672.

- Organic Syntheses. (2003). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. 80, 17.

- Chalmers University of Technology. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.

- National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5491-5503.

- RSC Publishing. (2021).

-

CP Lab Safety. (n.d.). 9-Benzyl-3, 6-dibromocarbazole, min 98%, 1 gram. Retrieved from [Link]

- SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(3), 156-160.

- Google Patents. (2021).

- ResearchGate. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)

- National Center for Biotechnology Information. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.

- Theses.fr. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 9-Benzyl-3,6-dibromocarbazole | 118599-27-2 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

spectroscopic data of 9-Benzyl-3,6-dibromocarbazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Benzyl-3,6-dibromocarbazole

This guide provides a comprehensive analysis of the spectroscopic data for 9-Benzyl-3,6-dibromocarbazole (C₁₉H₁₃Br₂N), a key intermediate in materials science and medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the integrated workflow required for unambiguous structural elucidation. The protocols and interpretations presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted framework for their own analytical work.

Establishing the Molecular Blueprint: Synthesis

The foundational step in any characterization is the synthesis of the target compound. 9-Benzyl-3,6-dibromocarbazole is typically prepared via an N-alkylation reaction, a robust and well-documented method for functionalizing the carbazole nitrogen.[2]

Rationale for Synthetic Route

The chosen synthesis involves the deprotonation of the acidic N-H proton of 3,6-dibromocarbazole using a suitable base, followed by nucleophilic attack on benzyl bromide. This SN2 reaction is efficient and specific to the nitrogen atom, preserving the substitution pattern on the aromatic core. Dimethylformamide (DMF) is often selected as the solvent due to its polar aprotic nature, which effectively solvates the base's cation and facilitates the nucleophilic substitution.

Experimental Protocol: N-Alkylation

-

Preparation : To a solution of 3,6-dibromocarbazole (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Deprotonation : Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the carbazolide anion.

-

Alkylation : Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up : Quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 9-Benzyl-3,6-dibromocarbazole as a solid.[2][3][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 9-Benzyl-3,6-dibromocarbazole.

Deconstructing the Blueprint: A Multi-Spectroscopic Approach

Spectroscopic analysis provides the definitive proof of structure. Each technique offers a unique piece of the puzzle, and their combined interpretation confirms the identity, purity, and detailed structure of the synthesized molecule.

Mass Spectrometry (MS)

Principle & Purpose: Mass spectrometry is the cornerstone for confirming the molecular weight of a compound. For halogenated molecules, it provides an unmistakable signature due to the natural isotopic distribution of halogens.[5] The presence of two bromine atoms is expected to produce a characteristic M, M+2, and M+4 isotopic pattern.[6][7]

Experimental Protocol:

-

Sample Preparation : Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such molecules, providing reproducible fragmentation patterns.[8]

-

Analysis : Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of the molecular ion peak.

Data Interpretation & Insights: The molecular formula C₁₉H₁₃Br₂N gives a monoisotopic mass of approximately 412.94 g/mol . Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.[7]

-

Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion.

-

The peak corresponding to [C₁₉H₁₃(⁷⁹Br)₂N]⁺.

-

The M+2 peak, corresponding to [C₁₉H₁₃(⁷⁹Br)(⁸¹Br)N]⁺, will be approximately twice the intensity of the M⁺ peak.

-

The M+4 peak, corresponding to [C₁₉H₁₃(⁸¹Br)₂N]⁺, will have an intensity similar to the M⁺ peak.

-

-

Fragmentation: A prominent fragment would be the loss of the benzyl group (C₇H₇, 91 m/z), resulting in a fragment corresponding to the 3,6-dibromocarbazole cation. Another key fragment is the tropylium ion at m/z 91, characteristic of a benzyl group.

Table 1: Predicted Mass Spectrometry Data

| m/z (relative intensity) | Assignment |

|---|---|

| ~413 (50%) | [M]⁺ (contains 2 x ⁷⁹Br) |

| ~415 (100%) | [M+2]⁺ (contains ⁷⁹Br, ⁸¹Br) |

| ~417 (50%) | [M+4]⁺ (contains 2 x ⁸¹Br) |

| ~324/326/328 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Purpose: ¹H and ¹³C NMR spectroscopy are unparalleled for mapping the carbon-hydrogen framework of a molecule. They provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

Experimental Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition : Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation & Insights:

-

¹H NMR: The spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

-

Aliphatic Region: A singlet peak corresponding to the two benzylic protons (-CH₂-) is expected, typically around 5.0-5.5 ppm.

-

Aromatic Region: The protons of the benzyl group will appear as multiplets between 7.0-7.5 ppm. The protons on the dibrominated carbazole core will be distinct. Based on data for 3,6-dibromocarbazole[9][10], H-4 and H-5 will be doublets, while H-2 and H-7 will be doublets of doublets, and H-1 and H-8 will be doublets. The N-benzylation will cause shifts in these signals.

-

-

¹³C NMR:

-

Aliphatic Carbon: The benzylic carbon (-CH₂-) will appear around 45-50 ppm.

-

Aromatic Carbons: A complex set of signals will be observed in the 110-140 ppm range, corresponding to the carbons of the carbazole and benzyl groups. The carbons attached to bromine (C-3 and C-6) will show signals at a characteristic chemical shift, often around 113-115 ppm.[9] Carbons attached to the nitrogen will also have distinct shifts.

-

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Protons | ~5.4 | Singlet | N-CH₂ |

| ~7.2-7.4 | Multiplet | Benzyl-H | |

| ~7.5 | Doublet | Carbazole H-2, H-7 | |

| ~7.6 | Doublet of Doublets | Carbazole H-4, H-5 | |

| ~8.1 | Doublet | Carbazole H-1, H-8 | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbons | ~47 | N-CH₂ | |

| ~110-140 | Aromatic Carbons |

| | ~114 | | C-Br |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Purpose: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation & Insights: Key vibrational modes confirm the presence of the aromatic rings and the C-N and C-Br bonds.[11]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the benzyl CH₂ group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1330 cm⁻¹: Characteristic C-N stretching of the carbazole moiety.[12]

-

~750-700 cm⁻¹: C-H out-of-plane bending.

-

Below 600 cm⁻¹: C-Br stretching vibrations.

UV-Visible Spectroscopy

Principle & Purpose: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The carbazole core is highly conjugated, leading to characteristic absorption bands.[13][14]

Experimental Protocol:

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, THF, or acetonitrile).[15]

-

Data Acquisition : Record the absorption spectrum over a range of ~200-500 nm.

Data Interpretation & Insights: Carbazole derivatives typically exhibit multiple strong absorption bands in the UV region.[16][17]

-

λ_max ~290-300 nm: Corresponds to π-π* transitions within the carbazole ring system.

-

λ_max ~320-340 nm: Another distinct π-π* transition, characteristic of the extended conjugation of the carbazole core. The N-benzyl group is not expected to significantly alter the main absorption maxima compared to the parent 3,6-dibromocarbazole.

Integrated Structural Elucidation

No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the integration of all data points to build an unassailable structural proof.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of 9-Benzyl-3,6-dibromocarbazole is a clear example of a synergistic analytical workflow. Mass spectrometry confirms the elemental composition and molecular weight, NMR spectroscopy maps the precise atomic connectivity, FT-IR identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. Together, these techniques provide a robust and definitive confirmation of the molecular structure, a critical requirement for its application in advanced research and development.

References

- BenchChem. (2025).

- ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile.

- ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole.

- ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1.

- Chemistry LibreTexts. (2020). 16.

- ResearchGate. (n.d.). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers.

- Chemistry LibreTexts. (2023).

- ACS Publications. (n.d.). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra.

- MDPI. (n.d.).

- ResearchGate. (n.d.). FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole).

- ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- The Royal Society of Chemistry. (n.d.).

- NIH. (n.d.). 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. PMC.

- PrepChem.com. (n.d.). Synthesis of A. 9-benzyl-3,6-dicyanocarbazole. PrepChem.com.

- Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure.

- ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.

- Chem-Impex. (n.d.). 9-Benzyl-3,6-dibromocarbazole. Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 9-Benzyl-3,6-dibromocarbazole

Abstract

9-Benzyl-3,6-dibromocarbazole is a pivotal building block in materials science and organic synthesis, particularly recognized for its applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1] A fundamental understanding of its solubility characteristics is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility behavior of 9-Benzyl-3,6-dibromocarbazole, a robust experimental protocol for its determination, and the theoretical principles governing its dissolution in common laboratory solvents.

Physicochemical Profile and Predicted Solubility

To understand the solubility of a compound, we must first examine its structure and inherent physical properties. 9-Benzyl-3,6-dibromocarbazole is a large, predominantly non-polar molecule. Its structure is dominated by a rigid, aromatic carbazole core, substituted with two bromine atoms and a benzyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₃Br₂N | [2] |

| Molecular Weight | 415.13 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [1][3] |

| Melting Point | 160 - 164 °C | [1] |

| Structure | A tricyclic aromatic carbazole core with bromine atoms at positions 3 and 6, and a benzyl group attached to the nitrogen atom. |

Predicted Solubility Behavior: The principle of "like dissolves like" is the cornerstone of solubility prediction.[4]

-

Polar Solvents (e.g., Water, Methanol): The molecule's large, non-polar surface area, composed of the carbazole and benzyl rings, is expected to make it virtually insoluble in highly polar solvents like water. While the nitrogen atom possesses a lone pair of electrons, its involvement in the aromatic system significantly reduces its ability to form hydrogen bonds.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Chloroform, Dichloromethane): 9-Benzyl-3,6-dibromocarbazole is predicted to exhibit high solubility in these solvents. The dispersion forces (van der Waals interactions) between the solvent and the large aromatic system of the solute are strong, favoring dissolution. Literature on the parent compound, carbazole, supports this, indicating its high solubility in non-polar solvents like chloroform.[5]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is expected in these solvents. While they possess a dipole moment, they can also engage in favorable interactions with the aromatic system of the carbazole derivative. Solvents like DMF and DMSO are often effective for dissolving a wide range of carbazole-based compounds.[5]

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the change in Gibbs free energy (ΔG) of the system. Dissolution occurs spontaneously when ΔG is negative. This process can be understood by considering the intermolecular forces at play, which involves three key steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the crystalline solid together.

-

Breaking Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

A solute will dissolve if the energy released from solute-solvent interactions is comparable to, or greater than, the energy required to break the solute-solute and solvent-solvent interactions.[6]

Caption: Conceptual model of solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

This section provides a systematic, qualitative and semi-quantitative methodology for determining the solubility of 9-Benzyl-3,6-dibromocarbazole. This protocol is designed to be self-validating by progressively testing solvents of different classes.

Materials and Equipment

-

9-Benzyl-3,6-dibromocarbazole (≥97% purity)

-

Small test tubes (13x100 mm) and rack

-

Vortex mixer

-

Analytical balance (readable to 0.1 mg)

-

Graduated pipettes or micropipettes

-

Spatula

-

Solvents: Deionized Water, 5% (w/v) NaOH, 5% (w/v) HCl, Toluene, Chloroform, Tetrahydrofuran (THF), Acetone, Ethanol, Hexane.

Experimental Workflow Diagram

Caption: Step-wise workflow for solubility classification.

Step-by-Step Procedure

For each step, use a fresh, accurately weighed sample of ~10 mg of 9-Benzyl-3,6-dibromocarbazole in a clean test tube. Add 1 mL of the specified solvent. A compound is considered "soluble" if it forms a clear, homogeneous solution with no visible particles after vigorous mixing.

-

Test in Water:

-

Procedure: Add 1 mL of deionized water to the sample. Vortex for 30 seconds. Observe.

-

Causality & Expected Outcome: This initial test assesses the compound's polarity.[6] Given its large hydrocarbon structure, 9-Benzyl-3,6-dibromocarbazole is expected to be insoluble .

-

-

Test in 5% Sodium Hydroxide (NaOH):

-

Procedure: To a fresh sample, add 1 mL of 5% NaOH solution. Vortex for 30 seconds. Observe.

-

Causality & Expected Outcome: This test identifies acidic functional groups, such as phenols or carboxylic acids, which would be deprotonated by the base to form a soluble salt.[7] The carbazole N-H proton is weakly acidic, but it is substituted with a benzyl group here. The molecule lacks other strongly acidic protons. Therefore, it is expected to be insoluble .

-

-

Test in 5% Hydrochloric Acid (HCl):

-

Procedure: To a fresh sample, add 1 mL of 5% HCl solution. Vortex for 30 seconds. Observe.

-

Causality & Expected Outcome: This test checks for basic functional groups, most commonly amines, which would be protonated to form a soluble ammonium salt.[8] The lone pair on the nitrogen atom in the carbazole ring is delocalized within the aromatic system, rendering it non-basic. The compound is expected to be insoluble .

-

-

Test in Common Organic Solvents:

-

Procedure: Sequentially test fresh samples in 1 mL of Toluene, Chloroform, THF, Acetone, Ethanol, and Hexane. Vortex each sample for 30 seconds and observe. For solvents where the initial 10 mg dissolves, incrementally add more solute until saturation is reached to get a semi-quantitative measure.

-

Causality & Expected Outcome: This series of tests will map the compound's solubility across the polarity spectrum.

-

Toluene, Chloroform, THF (Low to Medium Polarity): Expected to be soluble to very soluble .

-

Acetone (Medium Polarity): Expected to be soluble .

-

Ethanol (Polar Protic): Expected to have low to moderate solubility .

-

Hexane (Non-Polar): Expected to be soluble .

-

-

Data Interpretation and Presentation

The results from the qualitative tests (water, NaOH, HCl) classify 9-Benzyl-3,6-dibromocarbazole as a high molecular weight, neutral organic compound.[8] For quantitative applications, the solubility in key organic solvents should be precisely measured and recorded.

Table for Quantitative Solubility Data:

| Solvent | Dielectric Constant (Approx.) | Temperature (°C) | Solubility (mg/mL) | Observations |

| Hexane | 1.9 | 25 | ||

| Toluene | 2.4 | 25 | ||

| Chloroform | 4.8 | 25 | ||

| Tetrahydrofuran (THF) | 7.6 | 25 | ||

| Dichloromethane (DCM) | 9.1 | 25 | ||

| Acetone | 21 | 25 | ||

| Ethanol | 25 | 25 | ||

| Methanol | 33 | 25 | ||

| Dimethylformamide (DMF) | 37 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 47 | 25 |

Researchers should populate this table by determining the saturation point of the compound in each solvent, typically using methods like the shake-flask method followed by gravimetric or spectroscopic analysis of the supernatant.[4]

Conclusion

9-Benzyl-3,6-dibromocarbazole is a non-polar, neutral organic compound. Its solubility is highest in non-polar and moderately polar aprotic organic solvents such as chloroform, dichloromethane, toluene, and THF. It exhibits limited to negligible solubility in highly polar solvents, particularly water and aqueous acidic or basic solutions. The provided experimental protocol offers a reliable and systematic approach for researchers to confirm these characteristics and quantify the compound's solubility for specific applications, ensuring reproducibility and precision in experimental design.

References

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-